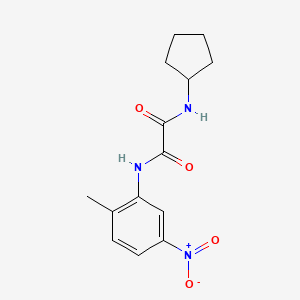

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as CPON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. CPON is a derivative of oxalamide, which is a class of organic compounds that have been extensively studied for their diverse biological activities.

Aplicaciones Científicas De Investigación

Green Solvent Applications

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide: has been identified as a potential green solvent. Its properties such as dielectric constant, solubility parameters, and solvent miscibility make it a candidate for replacing more toxic polar aprotic solvents in various chemical processes .

Organic Synthesis

The compound’s stability and low reactivity under a range of conditions allow it to be used in organic synthesis, particularly in reactions where conventional solvents might pose environmental or health risks .

Pharmaceutical Industry

In the pharmaceutical sector, this compound could be utilized as a solvent in the manufacturing of active pharmaceutical ingredients (APIs), where the reduction of hazardous solvent use is a critical goal .

Membrane Science

The unique solvent properties of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide may find applications in membrane science, especially in processes where the use of traditional toxic solvents is unavoidable .

Catalysis

Catalytic processes often require specific solvent properties for optimal reactions. This compound’s characteristics may enhance the efficiency of catalytic systems and reduce the environmental footprint of these processes .

Biphasic Reactions

Due to its specific solubility parameters, N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could be an excellent medium for biphasic reactions, which are essential in various industrial chemical processes .

Oxidation Reactions

The compound’s chemical stability makes it suitable for oxidation reactions, which are fundamental in organic chemistry and industrial applications .

Radical Reactions

Radical reactions require solvents that do not interfere with the reactive intermediates. The inert nature of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could make it a valuable solvent for these sensitive reactions .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-cyclopentyl-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-6-7-11(17(20)21)8-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPWHLIDLSDUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

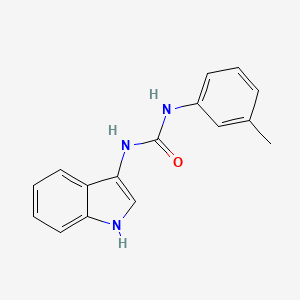

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2857954.png)

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857955.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)

![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)

![2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2857966.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2857969.png)